Ellipticine N-oxide
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Overview
Description
Ellipticine N-oxide is a derivative of ellipticine, an alkaloid isolated from plants of the Apocynaceae family. Ellipticine and its derivatives, including this compound, have garnered significant interest due to their potent antineoplastic properties. The primary mode of action of ellipticine is believed to be DNA intercalation and inhibition of topoisomerase II, which are crucial for its anticancer activity .
Preparation Methods
Ellipticine N-oxide can be synthesized through various methods. One common approach involves the oxidation of ellipticine using cytochrome P450 enzymes. Specifically, human cytochrome P450 enzymes such as CYP3A4 are known to oxidize ellipticine to form this compound . Another synthetic route involves the use of chemical oxidizing agents under controlled conditions to achieve the desired oxidation state
Chemical Reactions Analysis
Ellipticine N-oxide undergoes several types of chemical reactions, including:
Oxidation: this compound itself is a product of the oxidation of ellipticine.
Substitution: This compound can participate in substitution reactions, particularly at positions where the N-oxide group is present.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various chemical oxidizing agents for synthetic purposes. The major products formed from these reactions include 13-hydroxyellipticine and other hydroxylated derivatives .
Scientific Research Applications
Ellipticine N-oxide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of ellipticine N-oxide involves several pathways:
DNA Intercalation: This compound intercalates into DNA, disrupting the normal function of the DNA molecule and inhibiting the activity of topoisomerase II.
Formation of DNA Adducts: The compound forms covalent DNA adducts mediated by cytochrome P450 enzymes, leading to DNA damage and subsequent cell death.
Inhibition of Topoisomerase II: By inhibiting topoisomerase II, this compound prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.
Comparison with Similar Compounds
Ellipticine N-oxide can be compared with other similar compounds, such as:
Ellipticine: The parent compound from which this compound is derived.
9-Hydroxyellipticine: Another derivative of ellipticine that exhibits enhanced cytotoxic activity due to the presence of a hydroxyl group at the C-9 position.
9-Methoxyellipticine: Similar to 9-hydroxyellipticine, this compound has a methoxy group at the C-9 position, which also enhances its cytotoxic properties.
This compound is unique due to its specific oxidative state and its ability to form covalent DNA adducts, which are not as prominent in other derivatives .
Properties
CAS No. |
37687-33-5 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-hydroxy-5,11-dimethylpyrido[4,3-b]carbazole |
InChI |
InChI=1S/C17H14N2O/c1-10-14-9-19(20)8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)18-17/h3-9,20H,1-2H3 |
InChI Key |
DNDAFFBIWNXNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C=C2C(=C3C1=NC4=CC=CC=C43)C)O |
Origin of Product |
United States |
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